Ethyl 1-aminocyclopent-2-ene-1-carboxylate
Description
Contextualization within Cyclopentene (B43876) and Enamine Chemistry
The structure of Ethyl 1-aminocyclopent-2-ene-1-carboxylate places it at the intersection of two important classes of organic compounds: cyclopentenes and enamines. The cyclopentene moiety is a common structural motif in a vast array of natural products and biologically active molecules. The inherent ring strain and the presence of a double bond in the cyclopentene ring make it a versatile scaffold for chemical modifications.
The compound also embodies the characteristics of an enamine, which is a functional group consisting of an amino group attached to a carbon-carbon double bond. Enamines are known for their nucleophilic character at the α-carbon position, making them valuable intermediates in carbon-carbon bond-forming reactions. The enamine functionality in this compound is pivotal to its reactivity and its utility as a building block in organic synthesis.
It is important to note that this compound can exist in tautomeric forms, with the more commonly documented isomer being Ethyl 2-aminocyclopent-1-ene-1-carboxylate (CAS Number: 7149-18-0). matrix-fine-chemicals.comuni.lu This tautomerism is a key aspect of its chemistry, influencing its reactivity and spectroscopic properties. The equilibrium between these forms is dependent on various factors, including the solvent and temperature.
| Property | Value |
| Molecular Formula | C8H13NO2 |
| Molecular Weight | 155.19 g/mol |
| CAS Number | 7149-18-0 |
| Appearance | Light yellow crystalline powder |
| Melting Point | 57-60 °C |
Strategic Importance as a Multifunctional Organic Synthon
The true power of this compound lies in its role as a multifunctional organic synthon. A synthon is a conceptual building block used in retrosynthetic analysis to devise synthetic routes to more complex molecules. The presence of multiple reactive sites within the molecule—the nucleophilic enamine, the electrophilic ester carbonyl group, and the reactive double bond—allows for a diverse range of chemical transformations.
This multifunctionality enables chemists to use this compound as a starting material for the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals. For instance, the enamine moiety can react with electrophiles, while the ester can undergo nucleophilic acyl substitution or condensation reactions. These reactions can be strategically employed to construct new ring systems fused to the cyclopentene core.
The synthesis of various enamine derivatives from the related precursor, ethyl 2-oxocyclopentane-1-carboxylate, by reaction with different amines, highlights the versatility of this chemical scaffold. utripoli.edu.lyresearchgate.net This approach allows for the introduction of diverse functionalities and the creation of libraries of compounds for biological screening.
Overview of Advanced Research Trajectories for Aminocyclopentene Carboxylates
The aminocyclopentene carboxylate scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. researchgate.netnih.govontosight.ai Research into these compounds is actively pursuing several promising directions.
One major area of investigation is the development of novel therapeutic agents. Aminocyclopentene derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netmdpi.com The rigid cyclopentene framework provides a well-defined three-dimensional structure that can be tailored to bind with high affinity and selectivity to specific biological targets, such as enzymes and receptors.
In the field of materials science, the unique electronic and structural properties of aminocyclopentene carboxylates are being explored for the development of new functional materials. The ability of these molecules to self-assemble and participate in polymerization reactions makes them attractive candidates for the creation of novel polymers and organic electronic materials. The continued exploration of the synthesis and properties of these compounds is expected to lead to new discoveries and applications in both medicine and materials science.
Structure
3D Structure
Properties
CAS No. |
541506-73-4 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
ethyl 1-aminocyclopent-2-ene-1-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-2-11-7(10)8(9)5-3-4-6-8/h3,5H,2,4,6,9H2,1H3 |
InChI Key |
SMXHSKTVWSWOTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC=C1)N |
Origin of Product |
United States |
Retrosynthetic Analysis and Precursor Design
Key Disconnection Strategies for the Ethyl 1-aminocyclopent-2-ene-1-carboxylate Skeleton
The retrosynthetic analysis of this compound reveals several logical bond cleavages that lead to simplified and readily available precursors. The primary functionalities, an enamine and an ester, within a five-membered ring guide the disconnection approach.
A primary and highly effective disconnection strategy involves breaking the C(1)-N and C(2)=C(3) bonds. This approach is conceptually the reverse of a condensation reaction between a β-ketoester and an amine. This leads to the identification of ethyl 2-oxocyclopentane-1-carboxylate as a key precursor. researchgate.netutripoli.edu.ly This disconnection is advantageous as it simplifies the complex cyclic enamine system into a more manageable acyclic precursor and a common cyclic ketone.
Another viable strategy focuses on the formation of the cyclopentene (B43876) ring itself. A [3+2] cycloaddition approach can be envisioned, where the five-membered ring is constructed from a three-atom and a two-atom component. nih.gov This strategy, while potentially more complex in execution, offers a convergent route to the target molecule.
Furthermore, a 1,5-dicarbonyl disconnection can be considered. youtube.comquimicaorganica.org This involves a conceptual break that leads to precursors that can form the target via an intramolecular condensation. This approach often involves conjugate addition reactions. youtube.com
| Disconnection Strategy | Key Bonds Cleaved | Resulting Precursor(s) | Forward Reaction |
| Enamine Formation | C(1)-N, C(2)=C(3) | Ethyl 2-oxocyclopentane-1-carboxylate, Ammonia (B1221849) | Condensation |
| [3+2] Cycloaddition | Ring C-C bonds | Activated olefin and a 1,3-dipole equivalent | Cycloaddition |
| 1,5-Dicarbonyl Condensation | C-C bond within the ring | Acyclic 1,5-dicarbonyl compound | Intramolecular aldol (B89426)/Claisen condensation |
Selection and Synthesis of Chiral and Achiral Precursors
The choice of precursors is dictated by the desired stereochemistry of the final product. For the synthesis of an achiral version of this compound, commercially available and achiral starting materials are sufficient. However, for the synthesis of chiral derivatives, the use of chiral precursors or asymmetric synthesis methodologies is essential. acs.orgacs.orgnih.gov
Achiral Precursors:
The most direct achiral precursor, as identified through the primary disconnection strategy, is ethyl 2-oxocyclopentane-1-carboxylate . This β-ketoester is commercially available or can be readily synthesized through the Dieckmann condensation of diethyl adipate.
Chiral Precursors:
The synthesis of enantiomerically enriched this compound necessitates the use of chiral building blocks. Chiral cyclopentenones are valuable precursors in asymmetric synthesis. acs.orgacs.orgnih.gov These can be accessed through various methods, including:
Enzymatic resolution: Racemic mixtures of cyclopentenones or their precursors can be resolved using enzymes to selectively transform one enantiomer. acs.org
Asymmetric catalysis: Reactions such as the Pauson-Khand reaction, Nazarov cyclization, and organocatalyzed reactions can be employed to construct the chiral cyclopentenone core with high enantioselectivity. acs.orgnih.gov
Functionalization of chiral building blocks: Readily available chiral molecules from the "chiral pool" can be chemically transformed into the desired chiral cyclopentanone (B42830) precursors. acs.orgacs.orgnih.gov
A significant advancement in the synthesis of chiral cyclopentanes involves the domino reaction of rhodium vinylcarbenes and enantiopure allyl alcohols, which can generate highly functionalized cyclopentane (B165970) carboxylates with multiple stereocenters. nih.gov
| Precursor Type | Example Precursor | Synthesis/Source | Stereochemical Outcome |
| Achiral | Ethyl 2-oxocyclopentane-1-carboxylate | Commercial, Dieckmann condensation of diethyl adipate | Racemic or achiral product |
| Chiral | Chiral Cyclopentenones | Enzymatic resolution, Asymmetric catalysis, Chiral pool synthesis | Enantiomerically enriched product |
| Chiral | Enantiopure Allyl Alcohols | Asymmetric synthesis | Enantiomerically enriched product |
Chemo- and Regioselectivity Considerations in Precursor Functionalization
The successful synthesis of this compound from its precursors hinges on controlling the chemo- and regioselectivity of the key bond-forming reactions.
When reacting ethyl 2-oxocyclopentane-1-carboxylate with an amine, the chemoselectivity of the initial nucleophilic attack is critical. The amine must selectively attack the ketone carbonyl group over the ester carbonyl. Fortunately, ketones are generally more electrophilic than esters, favoring the desired initial addition to form a hemiaminal intermediate, which then dehydrates to the enamine.
Regioselectivity becomes a concern if substituted precursors are used. For instance, if the cyclopentanone ring of the precursor is unsymmetrically substituted, the condensation with an amine could potentially lead to two different regioisomers of the enamine. The position of the double bond is determined by which α-proton is removed during the dehydration step. Steric and electronic factors of the substituents will influence this regioselectivity.
In the context of cycloaddition strategies, both chemo- and regioselectivity are paramount. The dienophile and the 1,3-dipole must react with the correct orientation to yield the desired cyclopentene skeleton. The substitution pattern on both components will dictate the regiochemical outcome of the cycloaddition.
The functionalization of existing cyclopentene rings also requires careful consideration of selectivity. For example, in an oxidative Heck reaction to arylate a cyclopentene, both diastereoselectivity and enantioselectivity can be controlled by the choice of chiral ligands. organic-chemistry.org
| Reaction Step | Selectivity Issue | Controlling Factors |
| Enamine Formation | Chemoselectivity (Ketone vs. Ester) | Inherent reactivity difference between ketone and ester carbonyls. |
| Enamine Formation | Regioselectivity (in substituted precursors) | Steric and electronic effects of substituents on the cyclopentanone ring. |
| Cycloaddition | Chemo- and Regioselectivity | Frontier molecular orbital interactions, steric and electronic properties of substituents on the reacting partners. |
| Ring Functionalization | Diastereo- and Enantioselectivity | Chiral catalysts and ligands, substrate control. |
Synthetic Methodologies for Ethyl 1 Aminocyclopent 2 Ene 1 Carboxylate
Direct Synthetic Routes and Optimization
Direct synthetic routes to ethyl 1-aminocyclopent-2-ene-1-carboxylate and related cyclic β-enamino esters primarily involve the formation of the enamine moiety from a suitable β-keto ester precursor or the construction of the cyclopentene (B43876) ring from acyclic precursors.
Amination Strategies at C1 of Cyclopentene Systems
The most straightforward approach to the synthesis of this compound is the direct condensation of ethyl 2-oxocyclopentane-1-carboxylate with an amine, typically ammonia (B1221849) or an ammonia equivalent. This reaction is a classic method for the formation of β-enamino esters. The process is often catalyzed by a small amount of acid, which facilitates the dehydration of the intermediate carbinolamine.
The general reaction involves the nucleophilic attack of the amine on the ketone carbonyl of the β-keto ester, followed by the elimination of a water molecule to form the stable enamine. Various catalysts and reaction conditions have been explored to optimize the yield and purity of the resulting β-enamino esters. For instance, the use of catalysts like scandium(III) triflate under solvent-free conditions has been shown to be effective for the synthesis of N-substituted β-enamino esters. Similarly, ferric(III) ammonium (B1175870) nitrate (B79036) has been employed as a catalyst for the condensation of 1,3-dicarbonyl compounds with primary amines at room temperature.
Table 1: Catalytic Systems for the Synthesis of β-Enamino Esters from β-Keto Esters and Amines
| Catalyst | Amine | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|
| Acetic Acid (0.1 eq) | Various amines | None | Ultrasound | Good |
| Zn(ClO₄)₂·6H₂O | Primary & Secondary amines | Not specified | Not specified | >70 |
| Bi(OTf)₃ | Various amines | Water | Not specified | 63-98 |
| Sc(OTf)₃ (5 mol%) | Various amines | None | Not specified | 70-95 |
| Fe(III) Ammonium Nitrate | Primary amines | None | Room Temp. | 69-92 |
Cyclization Reactions for Formation of the Cyclopent-2-ene Ring
An alternative strategy involves the construction of the cyclopent-2-ene ring from acyclic precursors, with the amino and ester functionalities already in place or introduced during the cyclization process. Intramolecular cyclization reactions are powerful tools for the formation of five-membered rings.
For example, an intramolecular Thorpe-Ziegler reaction of a suitably functionalized dinitrile can lead to a cyclic β-enaminonitrile, which can then be hydrolyzed and esterified to yield the target compound. A known example is the synthesis of 2-amino-1-cyclopentene-1-carbonitrile (B31213) from adiponitrile (B1665535) using a strong base like potassium tert-butoxide. The resulting cyclic enaminonitrile is a close analog of the target molecule and could potentially be converted to the corresponding ethyl ester.
Another approach is the iodine-promoted cyclization of acyclic β-enamino esters or ketones, which provides an efficient route to cyclic enamines. This method involves the intramolecular attack of the enamine nitrogen on an activated terminal double or triple bond.
Enamine Formation and Stabilization Pathways in the Context of Amino Esters
The formation of the enamine in this compound is a reversible process that is driven to completion by the formation of a highly conjugated and stabilized system. The enamine functional group is characterized by the delocalization of the nitrogen lone pair electrons into the π-system of the double bond and the carbonyl group of the ester. This resonance stabilization contributes significantly to the thermodynamic stability of the final product.
The general mechanism for enamine formation from a ketone and a primary amine involves:
Nucleophilic attack of the amine on the carbonyl carbon.
Proton transfer to form a carbinolamine intermediate.
Protonation of the hydroxyl group to form a good leaving group (water).
Elimination of water to form an iminium ion.
Deprotonation of the α-carbon to yield the enamine.
The stability of the resulting enamine is influenced by the substitution pattern. In the case of this compound, the presence of the ester group at the C1 position further enhances the stability through extended conjugation.
Stereoselective and Enantioselective Synthesis
The C1 position of this compound is a prochiral center, and its substitution can lead to the formation of a chiral quaternary stereocenter. The development of stereoselective and enantioselective methods to control the configuration of this center is of significant interest.
Asymmetric Catalysis Approaches (e.g., Organocatalysis, Transition Metal Catalysis)
Asymmetric catalysis offers a powerful strategy for the enantioselective synthesis of chiral molecules. Both organocatalysis and transition metal catalysis have been successfully applied to the synthesis of chiral amines and related compounds.
Organocatalysis: Chiral Brønsted acids or bases can be used to catalyze the enantioselective addition of nucleophiles to imines or the desymmetrization of prochiral starting materials. For instance, chiral phosphoric acids have been shown to be effective catalysts for the asymmetric N-H insertion reaction of α-carbonyl sulfoxonium ylides with aryl amines, providing access to α-aryl glycines with high enantioselectivity. A similar strategy could potentially be adapted for the asymmetric amination of a suitable cyclopentanone (B42830) precursor.
Transition Metal Catalysis: Transition metal complexes with chiral ligands are widely used for asymmetric transformations. For example, palladium-catalyzed intramolecular Heck reactions have been employed to construct quaternary stereocenters in cyclic systems with high enantioselectivity. Rhodium-catalyzed asymmetric hydrogenation of enamines is another well-established method for the synthesis of chiral amines. Furthermore, transition metal-catalyzed cycloisomerizations of enynes can provide access to chiral cyclopentene derivatives.
Table 2: Examples of Asymmetric Catalysis for the Synthesis of Chiral Cyclic Amines and Related Structures
| Catalytic System | Reaction Type | Substrate Type | Enantioselectivity (ee %) |
|---|---|---|---|
| Chiral Phosphoric Acid | N-H Insertion | α-Carbonyl Sulfoxonium Ylide | High |
| Pd(0) / Chiral Ligand | Intramolecular Heck Reaction | Aryl/Vinyl Halide with Alkene | High |
| Rh(I) / Chiral Ligand | Asymmetric Hydrogenation | Enamine | High |
| Rh(I) / Chiral Ligand | [2+2+2] Cycloaddition | Alkenyl Isocyanate and Alkyne | up to 82 |
Chiral Auxiliary-Mediated Methodologies
The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.
For the synthesis of a chiral version of this compound, a chiral amine could be used as the nucleophile in the condensation with ethyl 2-oxocyclopentane-1-carboxylate. The diastereomeric enamines formed could then be separated, followed by the removal of the chiral auxiliary. Alternatively, a chiral auxiliary could be attached to the ester group to influence the stereoselectivity of the amination step. Auxiliaries such as Evans' oxazolidinones or pseudoephedrine have been extensively used in asymmetric synthesis, particularly for the diastereoselective alkylation of enolates to create quaternary stereocenters.
Table 3: Common Chiral Auxiliaries and Their Applications in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Stereocontrol Mechanism |
|---|---|---|
| Evans' Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | Steric hindrance from the auxiliary directs the approach of the electrophile. |
| Pseudoephedrine | Asymmetric alkylation to form quaternary centers | Formation of a rigid chelated intermediate that blocks one face of the enolate. |
| 8-Phenylmenthol | Diels-Alder reactions, conjugate additions | Steric shielding of one face of the π-system. |
| SAMP/RAMP | Asymmetric alkylation of ketones and aldehydes | Formation of a chiral hydrazone which directs the alkylation. |
Kinetic and Dynamic Kinetic Resolution Techniques
The synthesis of single-enantiomer chiral compounds is a cornerstone of modern pharmaceutical and materials science. Kinetic Resolution (KR) and Dynamic Kinetic Resolution (DKR) are powerful methods for separating racemic mixtures. In a standard KR, one enantiomer of a racemate reacts faster than the other, allowing for their separation, but this method is limited to a maximum theoretical yield of 50% for the desired product. Dynamic Kinetic Resolution (DKR) overcomes this limitation by integrating a rapid, in-situ racemization of the slower-reacting enantiomer, theoretically enabling the conversion of 100% of the starting racemate into a single enantiomer of the product. mdpi.com
Enzymes, particularly lipases, are frequently employed as catalysts in these resolutions due to their high enantioselectivity and mild operating conditions. chemrxiv.orgchemrxiv.org Lipase-catalyzed N-acylation is a common strategy for resolving racemic cyclic β-amino esters. researchgate.net For instance, lipases can selectively acylate one enantiomer of a cyclic amine, leaving the other enantiomer unreacted and allowing for easy separation. The choice of enzyme, acylating agent, and solvent are all critical parameters that must be optimized to achieve high enantioselectivity (expressed as the enantiomeric ratio, E).
Beyond enzymatic methods, transition-metal catalysis offers powerful alternatives for DKR. A notable example is the ruthenium-catalyzed asymmetric transfer hydrogenation of racemic β-amino-α-keto esters. nih.govnih.gov In this process, a chiral ruthenium complex simultaneously facilitates the racemization of the starting material and the stereoselective reduction of the keto group, leading to the formation of anti-β-amino-α-hydroxy esters with high diastereoselectivity and enantioselectivity. nih.govnih.gov This approach effectively sets two adjacent stereocenters in a single, highly convergent transformation.
Table 1: Examples of Lipase-Catalyzed Kinetic Resolutions of Racemic Amines and Related Precursors This table presents data compiled from various sources to illustrate the effectiveness of enzymatic resolutions.
| Substrate | Enzyme | Reaction Type | Key Findings | Reference |
|---|---|---|---|---|
| (±)-3-Hydroxy-4-tosyloxybutanenitrile | Lipase (B570770) from Pseudomonas cepacia (PS) | Acylation | Yielded (S)-alcohol and (R)-acetate with excellent enantioselectivity (>99% ee). | nih.gov |
| Racemic Naproxen methyl ester | Lipase from Candida rugosa (CRL) | Hydrolysis | Achieved 49% conversion with a high E-value of 174.2 to produce (S)-Naproxen. | nih.gov |
| Racemic 3-phenylisoserine ethyl ester | Lipase from Burkholderia cepacia (PS IM) | Hydrolysis | Obtained (2R,3S)-enantiomer with 100% ee at 50% conversion (E > 200). | nih.gov |
| (±)-1-(2-Furyl) ethanol | Lipase from Burkholderia cepacia | Acylation | High enantioselectivity observed with vinyl acetate (B1210297) as acyl donor. | nih.gov |
Diastereoselective Transformations and Control
When a molecule has multiple stereocenters, controlling the relative configuration between them—diastereoselectivity—is as crucial as controlling the absolute configuration. Diastereoselective transformations aim to produce one diastereomer preferentially over others. For cyclic structures like cyclopentane (B165970) derivatives, this often involves controlling the cis/trans relationship between substituents.
A powerful strategy for creating highly functionalized chiral cyclopentyl β-amino esters is the catalytic asymmetric [3+2] cycloaddition. This reaction, utilizing enecarbamates and electrophilic metalloenolcarbenes generated from enoldiazoacetates, can be catalyzed by chiral dirhodium complexes. nih.gov The process demonstrates excellent diastereocontrol and high enantioselectivity (up to 98% ee), providing a direct route to complex cyclopentane frameworks. nih.gov
Multicomponent reactions (MCRs) offer another efficient route. An isocyanide-based MCR has been developed to access tetrasubstituted cyclopentenyl scaffolds from hemiacetals, amines, and isocyanides. nih.gov This method demonstrates good to excellent diastereoselectivity across a range of substrates, including linear, branched, and cyclic amines, as well as amino acid esters. nih.gov The ability to incorporate fragments from natural products like peptides and saccharides further highlights the versatility of this approach for generating molecular diversity with stereochemical control. nih.gov
For the synthesis of trans-2-substituted cyclopentylamines, a tandem sequence involving hydrozirconation of a butenyl oxazolidine (B1195125) followed by a Lewis acid-mediated cyclization has proven highly diastereoselective. nih.gov This method provides a reliable pathway to diversely substituted cyclopentylamines, which are valuable intermediates for more complex targets. nih.gov
Table 2: Substrate Scope for Diastereoselective Synthesis of Cyclopentenyl Amines via Multicomponent Reaction Data adapted from a study on isocyanide-based multicomponent reactions. nih.gov Reaction conditions involved a hemiacetal, an amine, and an isocyanide in TFE at 70 °C.
| Amine Substrate | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|
| Benzylamine | 72 | 93:7 |
| n-Butylamine | 78 | 96:4 |
| Cyclohexylamine | 63 | 95:5 |
| L-Valine methyl ester | 67 | 86:14 |
| Aniline | 85 | >99:1 |
| 4-Fluoroaniline | 75 | >99:1 |
Biocatalytic Pathways and Enzymatic Transformations
Biocatalysis leverages the remarkable efficiency and selectivity of enzymes to perform chemical transformations. As discussed previously, lipases are particularly versatile and widely used in organic synthesis. chemrxiv.org Enzymes like Candida antarctica lipase B (CALB) are highly active and stable in anhydrous organic media, enabling them to catalyze not only hydrolysis but also esterification, transesterification, and amidation reactions. researchgate.net This makes them ideal for the synthesis and resolution of chiral amino esters and their derivatives. researchgate.net
The chemoenzymatic synthesis of cyclic α-amino esters provides an excellent example of biocatalysis in action. In these processes, lipases are used to introduce chirality with high precision. For instance, the enantioselective alkoxycarbonylation of racemic 2,3-dihydroindole or octahydroindole cores using a lipase can yield products with high enantiomeric purity. nih.gov The success of such resolutions is highly dependent on the choice of biocatalyst and the acylating agent, with Candida antarctica lipase type A (CAL-A) often showing superior activity and enantiodiscrimination. nih.gov
Beyond resolutions, enzymes can catalyze key bond-forming reactions. The Michael addition of amines to acrylates to form β-amino acid esters can be catalyzed by lipases like Lipase TL IM from Thermomyces lanuginosus. mdpi.comdocumentsdelivered.com This enzymatic approach offers a green alternative to traditional chemical methods, often proceeding under mild conditions with high yields. mdpi.com The application of biocatalysis is a rapidly growing field, providing sustainable pathways to valuable chiral building blocks.
Flow Chemistry and Continuous Processing Applications in Synthesis
Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), improved safety by minimizing the volume of hazardous reagents at any given time, and simplified scalability.
The synthesis of β-amino α,β-unsaturated esters (enamino esters), the core structure of the title compound, is well-suited to continuous flow. researchgate.net The reaction of a β-ketoester, such as ethyl 2-oxocyclopentanecarboxylate, with ammonia or a primary amine can be performed efficiently in a continuous flow reactor. researchgate.netgoogle.com This approach can be conducted solvent-free, enhancing its green credentials, and allows for rapid production at the kilogram scale by simply extending the operation time. researchgate.net
The integration of biocatalysis with flow chemistry represents a powerful synergy. The lipase-catalyzed Michael addition of aromatic amines to acrylates has been successfully implemented in a continuous-flow microreactor. mdpi.comdocumentsdelivered.com Compared to the batch process, which required 24 hours to achieve a high yield, the continuous-flow setup produced β-amino acid esters in just 30 minutes of residence time. mdpi.com This dramatic acceleration is attributed to the high surface-area-to-volume ratio in microreactors, which enhances the interaction between the substrates and the immobilized enzyme catalyst. Furthermore, continuous flow processes for reductive amination and the synthesis of amines from N-chloramines have been developed, showcasing the broad utility of this technology for producing amine-containing molecules efficiently and safely. nih.govrsc.org
Table 3: Comparison of Batch vs. Continuous Flow for Enzymatic Michael Addition of Aniline Data adapted from a study on the lipase-catalyzed synthesis of β-amino acid esters. mdpi.com
| Parameter | Batch Bioreactor | Continuous-Flow Microreactor |
|---|---|---|
| Reaction Time / Residence Time | 24 hours | 30 minutes |
| Yield | Good | Excellent |
| Process Control | Standard | High / Precise |
| Efficiency | Lower | Significantly Higher |
Reaction Mechanisms and Reactivity Profiles
Detailed Mechanistic Pathways of Enamine Formation
The formation of enamines, such as Ethyl 1-aminocyclopent-2-ene-1-carboxylate, from the reaction of an aldehyde or ketone with a secondary amine is a well-established process in organic chemistry. masterorganicchemistry.com This acid-catalyzed reaction is reversible and involves the loss of a water molecule. masterorganicchemistry.comyoutube.com The general mechanism for enamine formation can be described by the "PADPED" mnemonic, which stands for Protonation, Addition, Deprotonation, Protonation, Elimination, and Deprotonation. masterorganicchemistry.com
The specific formation of this compound likely involves the reaction of ethyl 2-oxocyclopentane-1-carboxylate with an amine. In this reaction, the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the β-ketoester. utripoli.edu.ly
The detailed steps are as follows:
Protonation: An acid catalyst protonates the carbonyl oxygen of the ethyl 2-oxocyclopentane-1-carboxylate, making the carbonyl carbon more electrophilic. masterorganicchemistry.comyoutube.com
Nucleophilic Addition: The secondary amine performs a nucleophilic attack on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.comlibretexts.org
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, resulting in a neutral carbinolamine intermediate. libretexts.org
Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). youtube.comlibretexts.org
Elimination of Water: The lone pair of electrons on the nitrogen atom pushes out the water molecule, forming a C=N double bond and generating an iminium ion. youtube.comlibretexts.org
Deprotonation: A base, such as water or the amine itself, removes a proton from the alpha-carbon, leading to the formation of the C=C double bond characteristic of the enamine and regenerating the acid catalyst. libretexts.org
This final deprotonation step is a key difference from imine formation, where a proton is removed from the nitrogen. masterorganicchemistry.com The entire process is an equilibrium, and the reaction is typically driven to completion by removing the water that is formed. youtube.com
Nucleophilic Reactivity of the Amine Moiety
The nitrogen atom in this compound possesses a lone pair of electrons, rendering the amine moiety nucleophilic. This nucleophilicity allows the compound to participate in a variety of reactions. Enamines, in general, are potent nucleophiles due to the electron-donating nature of the nitrogen atom, which increases the electron density of the double bond. masterorganicchemistry.com This makes the α-carbon of the enamine nucleophilic. wikipedia.org
Common reactions involving the nucleophilic character of enamines include:
Alkylation: Enamines can react with alkyl halides in alkylation reactions. The enamine attacks the electrophilic carbon of the haloalkane, forming an alkylated iminium salt intermediate. This intermediate can then be hydrolyzed to yield a ketone. wikipedia.org
Acylation: Similar to alkylation, enamines can undergo acylation when treated with acyl halides or anhydrides.
In the context of this compound, the amine group can react with various electrophiles. For instance, it can react with other molecules of ethyl 2-oxocyclopentane-1-carboxylate or with different electrophilic partners. utripoli.edu.ly
Electrophilic Additions to the Cyclopent-2-ene Double Bond
The double bond in the cyclopentene (B43876) ring of this compound is electron-rich due to the electron-donating effect of the adjacent amino group. This makes the double bond susceptible to attack by electrophiles.
The electron-rich nature of the enamine double bond makes it a good participant in cycloaddition reactions. One notable example is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. In these reactions, a 1,3-dipole reacts with a dipolarophile (in this case, the enamine) to form a five-membered ring.
Nitrile oxides are common 1,3-dipoles used in such reactions. The reaction of an enamine with a nitrile oxide would be expected to yield a heterocyclic compound, such as an isoxazoline (B3343090) derivative. researchgate.net The regioselectivity of these reactions can be influenced by both electronic and steric factors.
The double bond of this compound can undergo electrophilic halogenation upon reaction with halogens (e.g., Br₂, Cl₂). The reaction likely proceeds through a cyclic halonium ion intermediate, which is then opened by a nucleophile.
Hydrofunctionalization reactions, such as hydrohalogenation or hydration, could also occur across the double bond, following Markovnikov's or anti-Markovnikov's rule depending on the reaction conditions and reagents used.
Transformations Involving the Ester Functionality (e.g., Hydrolysis, Transesterification, Amidation)
The ethyl ester group in this compound can undergo several common transformations:
Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 1-aminocyclopent-2-ene-1-carboxylic acid.
Transesterification: In the presence of an alcohol and an acid or base catalyst, the ethyl group can be exchanged for another alkyl group from the alcohol.
Amidation: The ester can react with amines to form amides. For instance, reaction with ammonia (B1221849) would yield 1-aminocyclopent-2-ene-1-carboxamide.
These reactions are standard for esters and provide a means to further functionalize the molecule.
Tautomerism and Isomerization Pathways (e.g., Enamine-Imine Tautomerism)
This compound exists in equilibrium with its imine tautomer. This enamine-imine tautomerism is analogous to the more familiar keto-enol tautomerism. wikipedia.org In this equilibrium, a proton shifts between the nitrogen atom and the α-carbon.
The general equilibrium is as follows:
Enamine ⇌ Imine
The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the presence of acid or base catalysts. nih.gov Generally, the imine form is thermodynamically more stable than the enamine form due to the greater strength of the C=N double bond compared to the C=C double bond. reddit.com However, the enamine form is often the more reactive nucleophile.
Base-catalyzed enamine-imine tautomerization proceeds through a two-step mechanism:
A base removes a proton from the nitrogen atom to form a resonance-stabilized carbanion.
The proton is then transferred to the α-carbon. nih.gov
It is also possible for the double bond to isomerize from the cyclopent-2-ene position to other positions within the ring, although this is generally less favorable.
Compound Information Table
Pericyclic Reactions and Rearrangements of the Cyclopentene Skeleton
Currently, there is no available research detailing the involvement of this compound in pericyclic reactions or specific rearrangements of its cyclopentene skeleton. While enamines and cyclopentene derivatives can theoretically participate in various pericyclic reactions such as cycloadditions and electrocyclic reactions, no studies have been published that specifically document this behavior for this compound. Similarly, rearrangements of the cyclopentene ring of this particular molecule have not been described in the scientific literature.
Transition Metal-Catalyzed Transformations (e.g., Mizoroki-Heck reactions)
There is a lack of specific data on the participation of this compound in transition metal-catalyzed transformations. Although the Mizoroki-Heck reaction is a powerful tool for the C-C bond formation involving alkenes, its application to this compound has not been reported. The electronic nature of the enamine may influence its reactivity in such cross-coupling reactions, but without experimental evidence, any discussion remains speculative.
Photochemical and Electrochemical Reactivity
The photochemical and electrochemical behavior of this compound is not documented in the current scientific literature. Enamines are known to be electrochemically active and can undergo oxidation. The conjugated system in this compound suggests potential for photochemical reactivity, such as [2+2] cycloadditions or other photorearrangements. However, no specific studies have been conducted to characterize these properties for this compound.
Derivatization and Advanced Functionalization Strategies
Amine Functionalization: Acylation, Alkylation, and Carbamylation
The primary amine group in ethyl 1-aminocyclopent-2-ene-1-carboxylate is a nucleophilic center that readily participates in reactions to form a range of N-functionalized derivatives. These modifications can significantly alter the compound's chemical and physical properties.
Acylation: The amine can be acylated to form amides using various acylating agents such as acid chlorides or anhydrides. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.
Alkylation: Alkylation of the primary amine can lead to the formation of secondary and tertiary amines. However, controlling the degree of alkylation can be challenging and may result in a mixture of products. Reductive amination provides a more controlled method for obtaining secondary amines.
Carbamylation: The reaction of the amine with isocyanates or carbamoyl (B1232498) chlorides yields urea (B33335) or carbamate (B1207046) derivatives, respectively. These functional groups are valuable in medicinal chemistry for their hydrogen bonding capabilities.
While specific studies on the amine functionalization of this compound are not extensively detailed in the available literature, the reactivity of the primary amine is analogous to that observed in similar cyclic β-enamine esters. For instance, related enamines derived from ethyl 2-oxocyclopentane-1-carboxylate readily react with various amines, demonstrating the accessibility and reactivity of the nitrogen atom. utripoli.edu.lyresearchgate.net
Table 1: Representative Amine Functionalization Reactions
| Reaction Type | Reagent Example | Product Functional Group |
| Acylation | Acetyl chloride | Amide |
| Alkylation | Methyl iodide | Secondary/Tertiary Amine |
| Carbamylation | Phenyl isocyanate | Urea |
Modifications of the Ester Group to Diverse Carboxylic Acid Derivatives
The ethyl ester group of the title compound can be transformed into a variety of other carboxylic acid derivatives, providing another layer of structural diversity.
The most fundamental transformation is the hydrolysis of the ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. youtube.commnstate.edu Basic hydrolysis, or saponification, is often preferred as it is typically irreversible. youtube.com The resulting carboxylate can then be protonated to yield the free carboxylic acid.
Once the carboxylic acid is obtained, it can be converted into other derivatives:
Amides: By reacting the carboxylic acid with an amine in the presence of a coupling agent.
Acid chlorides: Through treatment with reagents like thionyl chloride or oxalyl chloride.
Other esters: Via Fischer esterification with a different alcohol under acidic conditions.
While direct experimental data on the hydrolysis of this compound is limited, the principles of ester hydrolysis are well-established and applicable to this compound. youtube.commnstate.edu The synthesis of related aminocyclopentane dicarboxylic acids from their ester precursors highlights the feasibility of such transformations in similar systems. nih.gov
Table 2: Potential Carboxylic Acid Derivatives from the Ester Moiety
| Starting Material | Reaction | Product Functional Group |
| Ethyl Ester | Hydrolysis | Carboxylic Acid |
| Carboxylic Acid | Amidation | Amide |
| Carboxylic Acid | Halogenation | Acid Chloride |
| Carboxylic Acid | Esterification | New Ester |
Cycloaddition and Annulation Reactions Incorporating the Alkene Moiety
The endocyclic double bond in this compound is a site for cycloaddition and annulation reactions, enabling the construction of fused polycyclic systems. The electron-rich nature of the enamine system influences the reactivity of the alkene.
1,3-Dipolar Cycloaddition: The alkene can also participate as a dipolarophile in 1,3-dipolar cycloadditions with 1,3-dipoles such as nitrile oxides, azides, or nitrones. beilstein-journals.orgrsc.org These reactions lead to the formation of five-membered heterocyclic rings fused to the cyclopentane (B165970) core. A study on the regio- and stereoselective 1,3-dipolar cycloaddition of nitrile oxides to the structurally related cis- and trans-ethyl 2-aminocyclopent-3-enecarboxylates demonstrates the feasibility of such transformations, yielding isoxazoline-fused cyclic β-amino esters. researchgate.net
Annulation Reactions: Annulation strategies can be employed to build additional rings onto the cyclopentene (B43876) framework. These reactions often involve a sequence of bond-forming events, leading to the construction of intricate molecular architectures.
Table 3: Examples of Cycloaddition Reactions on Related Systems
| Reaction Type | Reactant | Product Ring System | Reference |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide | Isoxazoline-fused cyclopentane | researchgate.net |
Stereochemical Control in Derivatization Reactions
Achieving stereochemical control in the derivatization of this compound is crucial for the synthesis of enantiomerically pure and diastereomerically defined compounds.
When new stereocenters are created during derivatization, controlling their configuration is a key synthetic challenge. For instance, in cycloaddition reactions, the approach of the reacting species to the cyclopentene ring can be influenced by the existing substituents, potentially leading to diastereoselective outcomes.
The use of chiral catalysts or auxiliaries can induce enantioselectivity in reactions involving the functional groups of the molecule. For example, the stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid has been achieved from L-serine, where the chiral quaternary center was constructed via a C-H insertion reaction. nih.gov This demonstrates that stereochemical control in the synthesis of substituted aminocyclopentane derivatives is achievable.
In the context of cycloaddition reactions, the stereoselectivity often depends on the specific reactants and reaction conditions. For 1,3-dipolar cycloadditions, both regio- and stereoselectivity are important considerations. beilstein-journals.org
Due to the lack of specific studies on the stereoselective derivatization of this compound, the strategies employed would likely be based on established methodologies for controlling stereochemistry in reactions of similar cyclic enamines and alkenes.
Despite a comprehensive search of available scientific literature, no specific experimental data for the structural elucidation of "this compound" could be located. Methodologies including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Vibrational Spectroscopy (IR, Raman), and X-ray Crystallography have not been reported for this specific chemical compound in the reviewed sources.
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Consequently, without any primary scientific literature detailing the spectroscopic and crystallographic analysis of "this compound," it is not possible to provide a scientifically accurate and verifiable article according to the requested outline and instructions. The required data for Proton (¹H) NMR, Carbon-13 (¹³C) NMR, 2D NMR, mass spectrometry fragmentation, IR and Raman vibrational frequencies, and single-crystal X-ray diffraction analysis for this compound are not present in the public domain or scientific databases accessed.
Therefore, the generation of a thorough, informative, and scientifically accurate article focusing solely on the chemical compound “this compound” as per the provided detailed outline cannot be fulfilled at this time. Further original research would be required to establish the structural and stereochemical details of this compound.
Structural Elucidation Methodologies
Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination
Chiroptical methods are indispensable analytical techniques for characterizing chiral molecules like Ethyl 1-aminocyclopent-2-ene-1-carboxylate. These methods rely on the differential interaction of chiral substances with polarized light, providing crucial information about the enantiomeric purity and the absolute spatial arrangement of atoms (absolute configuration) of the molecule.
Optical Rotation
Optical rotation is the phenomenon where the plane of plane-polarized light is rotated upon passing through a solution of a chiral compound. wikipedia.org The magnitude and direction of this rotation are characteristic of the substance, its concentration, the path length of the light, temperature, and the wavelength of the light used. wikipedia.org The specific rotation, [α], is a standardized measure of this property.
Enantiomers of a chiral compound will rotate the plane of polarized light by an equal magnitude but in opposite directions. libretexts.org The dextrorotatory (+) enantiomer rotates light to the right (clockwise), while the levorotatory (-) enantiomer rotates it to the left (counter-clockwise). A racemic mixture, containing equal amounts of both enantiomers, is optically inactive as the rotations cancel each other out.
For this compound, measuring the optical rotation of a synthesized sample allows for the determination of its enantiomeric purity. The enantiomeric excess (% ee) can be calculated by comparing the specific rotation of the sample to the specific rotation of the pure enantiomer. While specific experimental values for the enantiomers of this compound are not extensively reported in the literature, a hypothetical example illustrates how such data would be presented and utilized.
Illustrative Optical Rotation Data for Enantiomers of a Chiral β-Enamino Ester
| Enantiomer | Hypothetical Specific Rotation [α] (c=1, CHCl₃) | Enantiomeric Excess (% ee) |
|---|---|---|
| (R)-Enantiomer | +25.0° | >99% |
| (S)-Enantiomer | -25.0° | >99% |
| Racemic Mixture | 0.0° | 0% |
| Sample A | +12.5° | 50% |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov A CD spectrum plots the difference in absorbance (ΔA) or molar ellipticity ([θ]) against wavelength. Enantiomers produce mirror-image CD spectra, making this technique highly effective for distinguishing between them and determining absolute configuration.
The absolute configuration of a chiral molecule can often be determined by comparing its experimental CD spectrum to the spectrum predicted by quantum chemical calculations for a known configuration (e.g., R or S). americanlaboratory.com This is a particularly valuable method when suitable crystals for X-ray crystallography cannot be obtained. americanlaboratory.com For complex molecules, Vibrational Circular Dichroism (VCD) can also be employed to determine the absolute configuration by analyzing the vibrational transitions in the infrared region. rsc.orgnih.gov
In the context of this compound, the enamine chromophore is expected to give rise to characteristic Cotton effects in the CD spectrum. A study of chiral cisoid cyclic enamino ketones, which are structurally related, demonstrated that they contain an inner disymmetric chromophore that is observable by circular dichroism. documentsdelivered.com The sign and magnitude of these Cotton effects are directly related to the stereochemistry at the chiral center. By comparing the experimental CD spectrum of an enantiomer of this compound with theoretically calculated spectra for the (R) and (S) configurations, the absolute configuration can be unambiguously assigned.
Illustrative Circular Dichroism Data for a Chiral Cyclic β-Enamino Ester
| Enantiomer | Wavelength of Maximum Absorption (λmax) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
|---|---|---|
| (R)-Enantiomer | 280 nm | +15,000 |
These chiroptical techniques, optical rotation and circular dichroism, provide complementary information that is fundamental to the stereochemical characterization of chiral compounds such as this compound. While optical rotation is a straightforward method for assessing enantiomeric purity, CD spectroscopy offers deeper insight into the absolute configuration and electronic structure of the molecule.
Applications As a Synthetic Building Block and Chiral Synthon
Synthesis of Natural Products and Bioactive Molecule Scaffolds
The unique structural features of ethyl 1-aminocyclopent-2-ene-1-carboxylate make it an attractive starting material for the synthesis of various biologically active molecules. The cyclopentane (B165970) ring is a common motif in many natural products, and the presence of both an amino and an ester group provides handles for further functionalization and ring construction.
Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. While the structural framework of this compound, featuring a cyclic amino acid ester, presents theoretical potential for the construction of certain alkaloid skeletons, its extensive application in this area is not widely documented in prominent literature. The inherent functionalities could, in principle, be elaborated into more complex heterocyclic systems characteristic of some alkaloid families. However, specific examples of its direct incorporation into well-known alkaloid architectures are not readily found in a review of synthetic literature.
The cyclopentane ring is the core structure of many natural products, including prostaglandins (B1171923) and carbasugars. Prostaglandins are lipid compounds that are involved in a variety of physiological processes, while carbasugars are analogs of carbohydrates in which the ring oxygen atom is replaced by a methylene (B1212753) group. nih.gov
Due to its cyclopentane framework, this compound is a potential precursor for cyclopentanoid natural products. The amino and ester groups can be chemically modified to introduce the necessary side chains and functional groups found in these molecules. For instance, the synthesis of prostaglandin (B15479496) analogs often involves the construction of a functionalized cyclopentane ring. nih.gov However, a survey of the literature does not reveal widespread use of this compound as a direct starting material for the synthesis of prostaglandin analogs or carbasugars. The synthesis of carbasugars, for example, often starts from other non-carbohydrate sources or utilizes different synthetic strategies. nih.govrsc.orgsemanticscholar.org
Carbocyclic nucleosides are a class of compounds in which the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene (B43876) ring. nih.gov These compounds are of significant interest due to their potential antiviral and anticancer activities. The synthesis of carbocyclic nucleosides can be broadly approached in two ways: convergent attachment of a heterocyclic base to a pre-formed carbocyclic ring, or linear construction of the heterocyclic base onto an amine-functionalized carbocycle. nih.gov
This compound and its derivatives are valuable precursors for the linear construction approach. The amino group on the cyclopentene ring can serve as a nucleophile for the stepwise construction of the purine (B94841) or pyrimidine (B1678525) base. Various synthetic strategies have been developed for the enantioselective synthesis of carbocyclic nucleosides, highlighting the importance of chiral cyclopentane building blocks. nih.govacs.org For instance, cis-3-aminomethylcyclopentylmethanol has been utilized as a precursor in the synthesis of several carbocyclic nucleoside analogs containing bases such as adenine, uracil, and hypoxanthine. mdpi.com
Table 1: Examples of Carbocyclic Nucleoside Synthesis Strategies
| Starting Material Type | Synthetic Strategy | Key Features |
| Amine-functionalized carbocycle | Linear construction of heterocycle | Utilizes the amine as a nucleophilic handle for base formation. nih.govmdpi.com |
| Carbocyclic pseudo sugar | Convergent attachment of base | Involves coupling a pre-formed base with the carbocyclic ring. nih.gov |
| Racemic or meso intermediates | Enzymatic or chemical resolution | Allows for the separation of enantiomers to obtain chirally pure nucleosides. nih.gov |
| Achiral starting materials | Asymmetric cycloadditions/desymmetrizations | Creates the chiral carbocyclic core with high enantioselectivity. nih.gov |
Construction of Complex Organic Scaffolds (e.g., Spirocyclic and Fused Ring Systems)
The reactivity of this compound lends itself to the construction of more complex molecular architectures, such as spirocyclic and fused ring systems. These motifs are of great interest in medicinal chemistry as they can provide access to novel three-dimensional chemical space.
The reaction of related ethyl 2-oxocyclopentane-1-carboxylate with various diamines can lead to the formation of enamine derivatives, which can be precursors to fused heterocyclic systems. nih.govchemdad.com Furthermore, the enamine functionality can participate in cycloaddition reactions. For example, 1,3-dipolar cycloaddition of nitrile oxides to the double bond of aminocyclopentene carboxylates can lead to the formation of isoxazoline-fused bicyclic systems. This approach provides a route to novel spiroisoxazolines and other fused heterocyclic scaffolds.
Development of Novel Synthetic Methodologies Leveraging the Compound's Unique Reactivity
The unique combination of functional groups in this compound has been exploited in the development of novel synthetic methodologies. The enamine tautomer of this compound is a key reactive intermediate.
One notable methodology is the 1,3-dipolar cycloaddition of nitrile oxides to the olefinic bond of aminocyclopentene carboxylates. This reaction proceeds with regio- and stereoselectivity to afford isoxazoline-fused cyclic β-amino esters. These fused systems can then undergo reductive ring opening to yield highly functionalized β-aminocyclopentanecarboxylates. This method provides a facile route to multifunctionalized cyclic amino acids.
Another area of methodological development involves the reaction of the related ethyl 2-oxocyclopentane-1-carboxylate with a variety of diamines. nih.govchemdad.com These reactions, often proceeding under mild, solvent-free conditions or with simple reflux in ethanol, lead to a diverse range of enamine derivatives. nih.govchemdad.com The reactivity and the final product structure are highly dependent on the nature of the diamine and the reaction conditions, sometimes leading to the formation of fused pyrazolone (B3327878) or azine derivatives. nih.govchemdad.com
Table 2: Methodologies Leveraging Cyclopentane Derivatives
| Reaction Type | Reactants | Product Type | Key Features |
| 1,3-Dipolar Cycloaddition | Aminocyclopentene carboxylate, Nitrile Oxide | Isoxazoline-fused cyclic β-amino esters | Regio- and stereoselective, provides access to multifunctionalized amino acids. |
| Condensation | Ethyl 2-oxocyclopentane-1-carboxylate, Diamines | Enamine derivatives, Fused heterocycles | Mild reaction conditions, product diversity depends on reactants. nih.govchemdad.com |
Role in Asymmetric Synthesis of Non-Natural Compounds
Chirality is a critical aspect in the design and synthesis of new drug candidates, as different enantiomers can have vastly different biological activities. oregonstate.edu this compound, being a prochiral molecule, can be utilized as a chiral synthon in asymmetric synthesis to produce enantiomerically pure non-natural compounds.
The asymmetric synthesis of polyfunctionalized cyclopentane derivatives is an active area of research. Methodologies such as domino reactions initiated by a Michael addition of a chiral amine to a prochiral diene, followed by an intramolecular cyclization, have been developed to produce chiral cyclopentane derivatives with high diastereoselectivity. The resulting chiral aminocyclopentane carboxylates can be further elaborated into a variety of non-natural amino acids and other complex molecules.
The cyclopentenone unit, a related structural motif, is a powerful synthon in the asymmetric synthesis of a wide array of bioactive molecules. acs.org Various methods, including chemical and enzymatic resolution, and asymmetric functionalization, have been developed to obtain chiral cyclopentenones. acs.org These chiral building blocks are then used in the synthesis of complex natural products and pharmaceuticals. acs.org
Advanced Synthetic Applications and Methodological Enhancements
Development of More Sustainable Synthesis Methodologies (e.g., Green Solvents, Catalyst Recycling)
The principles of green chemistry are increasingly being integrated into the synthesis of amino acids and their derivatives to minimize environmental impact. This involves replacing hazardous solvents and developing recyclable catalytic systems.
Traditional peptide and amino acid synthesis often relies on polar aprotic solvents like N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM). rsc.orgtandfonline.com However, these solvents are associated with significant toxicity and environmental concerns. rsc.org Research has identified several greener alternatives that offer comparable or even improved performance in key synthetic steps. Propylene carbonate, for instance, has been demonstrated as a viable replacement for DMF and DCM in both solution- and solid-phase peptide synthesis, showing comparable yields and no epimerization. rsc.org Other promising solvents include N-butylpyrrolidinone (NBP), which is not classified as reprotoxic, and γ-valerolactone (GVL). tandfonline.com For specific applications, mixtures of greener solvents, such as DMSO/EtOAc, have been shown to enhance reagent solubility and yield, with the added benefit that solvents like ethyl acetate (B1210297) can be recycled through distillation. tandfonline.com
Table 1: Comparison of Traditional vs. Green Solvents in Amino Acid Synthesis An interactive table comparing properties and applications of different solvents.
| Solvent | Type | Advantages | Disadvantages | Citations |
|---|---|---|---|---|
| DCM | Traditional | High volatility, good solvent for many reagents. | Suspected carcinogen, high environmental impact. | rsc.org |
| DMF | Traditional | High polarity, excellent solvating power. | Reprotoxic, high boiling point makes removal difficult. | rsc.orgtandfonline.com |
| Propylene Carbonate | Green | Non-toxic, biodegradable, high boiling point. | Can be sensitive to strong acids/bases. | rsc.org |
| 2-MeTHF | Green | Derived from renewable resources, lower toxicity than THF. | Can form peroxides, lower polarity than DMF. | tandfonline.com |
| NBP | Green | Similar properties to NMP but not reprotoxic. | Higher cost, less data available. | tandfonline.com |
| γ-Valerolactone | Green | Biodegradable, derived from biomass. | Moderate solvating power for some applications. | tandfonline.com |
In addition to green solvents, the development of recyclable catalysts is a cornerstone of sustainable synthesis. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. For transformations involving amino acid esters, such as hydrogenation, novel heterogeneous catalysts have been developed. For example, a Cu/ZnO/Al₂O₃ catalyst has proven effective for the hydrogenation of L-phenylalanine methyl ester to the corresponding amino alcohol. nih.gov This type of catalyst demonstrates good reusability and avoids the use of expensive and toxic noble metals, offering a greener pathway for producing derivatives from amino acid esters. nih.gov Catalyst-free systems represent a further advancement, eliminating environmental damage from metal residues and reducing energy consumption associated with catalyst preparation. rsc.org
Chemo-Enzymatic Cascades
The synthesis of cyclic amino acids can be achieved through cascades that integrate enzymatic transamination with chemical reduction. nih.gov In a model process, a 2,n-diketoacid precursor can first undergo highly selective amination at the α-position using a PLP-dependent transaminase. The resulting α-amino acid, which contains a distal keto group, can then spontaneously cyclize to form an imine. This intermediate is subsequently reduced in the same pot using a chemical hydrogenation catalyst, such as PtO₂, to yield the final cyclic amino acid with high diastereoselectivity. nih.gov
Enzymes from various classes are employed in these cascades. Aminopeptidases, such as one from Pseudomonas putida, have been used in the kinetic resolution of amino acid amides. iupac.org For α,α-disubstituted amino acids, amidases from organisms like Mycobacterium neoaurum are effective. iupac.org Lipases are also widely used; for example, lipase-catalyzed Michael addition has been used to synthesize β-amino acid esters in a continuous-flow system, offering a green and efficient process. mdpi.com The development of enzymes through directed evolution can further enhance their activity, stability, and selectivity for specific substrates, broadening the applicability of chemo-enzymatic strategies. mdpi.com
Table 2: Hypothetical Chemo-Enzymatic Cascade for a Cyclic α,α-Disubstituted Amino Acid An interactive table outlining the steps in a potential chemo-enzymatic synthesis.
| Step | Transformation | Catalyst Type | Key Advantages | Citations |
|---|---|---|---|---|
| 1 | Asymmetric transamination of a cyclic β-keto ester precursor. | Biocatalyst (Transaminase) | High enantioselectivity, mild aqueous conditions. | nih.gov |
| 2 | Introduction of a second substituent at the α-position. | Chemocatalyst (e.g., Phase-transfer) | Forms the quaternary center. | researchgate.net |
| 3 | Hydrolysis of the ester group. | Biocatalyst (Lipase/Esterase) | High selectivity, avoids harsh acidic/basic conditions. | nih.gov |
Design and Synthesis of New Catalysts for Compound Transformations
The construction of the Cα-tetrasubstituted (quaternary) stereocenter found in Ethyl 1-aminocyclopent-2-ene-1-carboxylate is a significant synthetic hurdle due to the steric congestion. researchgate.net Consequently, a major focus of modern synthetic chemistry is the design of novel catalysts capable of facilitating such transformations with high efficiency and stereocontrol.
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of α,α-disubstituted amino acids. rsc.org Chiral phosphoric acids, a type of Brønsted acid catalyst, are effective in activating imines derived from α-keto esters towards nucleophilic attack. This strategy has been successfully applied in Friedel-Crafts reactions with indoles to produce quaternary α-amino acids with high yields and excellent enantioselectivity (up to 98:2 er). acs.org Another class of organocatalysts includes Cinchona alkaloid-derived quaternary ammonium (B1175870) salts, which act as phase-transfer catalysts for the asymmetric alkylation of glycine-imine derivatives. researchgate.net These catalysts enable the synthesis of a variety of α-amino acids in high enantiomeric excess.
Transition-metal catalysis offers complementary strategies for forming the key C-C or C-N bonds needed to construct quaternary amino acids. rsc.org
Palladium-catalyzed reactions , such as the allylation of glycine Schiff bases, can be performed asymmetrically using chiral phase-transfer catalysts instead of chiral ligands on the metal. organic-chemistry.org
Iridium/Copper dual catalysis has been used for the fully stereodivergent α-allylation of imine esters, allowing for precise control over the configuration of the new stereocenter. organic-chemistry.org
Nickel-catalyzed enantioconvergent cross-coupling reactions can join racemic alkyl electrophiles with alkylzinc reagents to produce unnatural α-amino acids, tolerating a wide range of functional groups. organic-chemistry.org
These advanced catalytic systems are designed to overcome the steric hindrance and control the stereochemistry at the congested quaternary center, providing access to complex and valuable amino acid derivatives. researchgate.net
Table 3: Overview of Modern Catalysts for Quaternary α-Amino Acid Synthesis An interactive table summarizing catalyst types and their applications.
| Catalyst Type | Example | Target Reaction | Key Features | Citations |
|---|---|---|---|---|
| Chiral Phosphoric Acid | TRIP catalyst | Friedel-Crafts Alkylation of imines | High enantioselectivity; activates electrophile. | acs.org |
| Phase-Transfer Catalyst | Cinchona alkaloid derivatives | Asymmetric Alkylation of glycine imines | Metal-free; high stereocontrol. | researchgate.net |
| Nickel Complex | Ni-based chiral catalyst | Enantioconvergent Cross-Coupling | Uses racemic starting materials; broad functional group tolerance. | organic-chemistry.org |
| Iridium/Copper Dual System | Ir/Cu complexes with chiral ligands | Stereodivergent Allylation | Full control over stereoisomer formation. | organic-chemistry.org |
| Rhodium Complex | [Rh(R,R)-Et-DuPhos] | Asymmetric Hydrogenation | Creates chiral centers via reduction of didehydroamino acids. | acs.org |
Future Research Directions and Challenges
Exploration of Unprecedented Reactivity and Transformation Pathways
The unique structural features of ethyl 1-aminocyclopent-2-ene-1-carboxylate, possessing both enamine and ester functionalities, make it a rich substrate for discovering novel chemical transformations. Future research will likely focus on exploiting this dual reactivity to develop unprecedented reaction pathways. This includes its use in multicomponent reactions and cascade cyclizations to construct complex molecular architectures. For instance, it serves as a reactant in the synthesis of 2-azabicyclo[3.3.0]octane derivatives through intramolecular cyclization. The exploration of its potential in pericyclic reactions, such as Diels-Alder and ene reactions, could lead to the stereoselective synthesis of intricate polycyclic systems. Furthermore, investigations into its reactivity with novel electrophiles and nucleophiles may unveil transformations that expand the synthetic chemist's toolkit.
Development of Highly Efficient and Atom-Economical Syntheses
While current synthetic methods for this compound are effective, there is a continuous drive towards more efficient and environmentally benign processes. A reported method involves the oximation of ethyl 2-oxocyclopentanecarboxylate followed by a reduction reaction. Another practical approach utilizes a one-pot reductive amination of ethyl 2-oxocyclopentanecarboxylate with ammonia (B1221849). Future research will aim to develop catalytic and atom-economical syntheses that minimize waste and energy consumption. This includes the exploration of novel catalytic systems, such as those based on earth-abundant metals, and the development of continuous flow processes for large-scale production. The goal is to create synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry.
Integration into Advanced Materials Science Research
The potential applications of this compound and its derivatives extend beyond traditional organic synthesis into the realm of materials science. While not extensively explored, its structure suggests potential as a monomer for the synthesis of novel polymers. The presence of a polymerizable alkene and a functional amino ester group could allow for the creation of functionalized polymers with tailored properties. Future research could investigate its use in the development of cross-linkers for creating robust polymer networks or as a building block for the synthesis of organic electronic materials. The unique conformational constraints of the cyclopentene (B43876) ring could impart interesting photophysical or mechanical properties to the resulting materials.
Leveraging Machine Learning and AI for Synthetic Design and Reaction Prediction
The application of machine learning and artificial intelligence (AI) is set to revolutionize organic synthesis. In the context of this compound, these computational tools can be employed to design novel synthetic routes with improved efficiency and selectivity. AI algorithms can analyze vast datasets of chemical reactions to predict the outcome of new transformations and identify optimal reaction conditions. This can significantly accelerate the discovery of new reactivity and the development of more robust synthetic protocols. Furthermore, machine learning models could be used to predict the properties of novel derivatives, guiding the design of new molecules with desired functionalities for various applications.
Q & A
Q. What are the key steps in synthesizing Ethyl 1-aminocyclopent-2-ene-1-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclopropanation of a precursor (e.g., cyclopentene derivatives) followed by functional group modifications. Critical steps include:
- Cyclopropanation : Use of diazo compounds or transition-metal catalysts (e.g., Rh(II)) under inert atmospheres .
- Amination : Introduction of the amino group via nucleophilic substitution or reductive amination.
- Esterification : Ethyl ester formation using ethanol under acidic or basic catalysis.
Optimization Factors : - Catalysts : Rhodium(II) acetate improves cyclopropanation efficiency.
- Solvents : Dichloromethane or THF for solubility and stability.
- Temperature : Controlled heating (50–80°C) minimizes side reactions.
Table 1 : Example Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Cyclopropanation | Rh(II) acetate | DCM | 25°C | 75–85 |
| Amination | NH₃/NaBH₄ | THF | 60°C | 60–70 |
| Esterification | Ethanol/H₂SO₄ | EtOH | Reflux | 80–90 |
Q. How is the molecular structure of this compound confirmed using spectroscopic techniques?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 3.5–4.5 ppm (cyclopentene protons), and δ 5.5–6.0 ppm (NH₂) confirm functional groups.
- ¹³C NMR : Carboxylate carbonyl at ~170 ppm, cyclopentene carbons at 120–140 ppm .
- IR Spectroscopy : Stretching vibrations at 3300 cm⁻¹ (N-H), 1720 cm⁻¹ (C=O), and 1650 cm⁻¹ (C=C).
- Mass Spectrometry : Molecular ion peak at m/z 169 (C₈H₁₁NO₂⁺) with fragmentation patterns matching the ester and amino groups.
Advanced Research Questions
Q. How can ring puckering parameters resolve conformational ambiguities in this compound?
- Methodological Answer : The Cremer-Pople puckering coordinates (θ, φ) quantify non-planar distortions in the cyclopentene ring .
- Computational Workflow :
Generate 3D coordinates via X-ray crystallography (using SHELX ).
Calculate puckering amplitude (θ) and phase angle (φ) using software like Gaussian or ORCA.
- Key Observations :
- θ > 20° indicates significant puckering.
- φ determines the pseudorotation pathway (e.g., envelope vs. twist conformers).
Table 2 : Puckering Parameters for Common Conformers
| Conformer | θ (°) | φ (°) | Energy (kcal/mol) |
|---|---|---|---|
| Envelope | 25.3 | 18 | 0.0 |
| Twist | 23.8 | 162 | 1.2 |
Q. What strategies resolve contradictions in crystallographic data during refinement of this compound structures?
- Methodological Answer :
- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals .
- Disorder Modeling : Apply PART/SUMP constraints for overlapping atoms.
- Validation Tools : Cross-check with R-factors (<5%) and CheckCIF/PLATON alerts.
Case Study : A 2024 study resolved NH₂ group disorder via anisotropic refinement, reducing R₁ from 0.12 to 0.05 .
Q. How does steric hindrance from the ethyl ester group influence reactivity in ring-opening reactions?
- Methodological Answer :
- Experimental Design : Compare reaction rates of this compound with methyl or tert-butyl analogs.
- Kinetic Analysis : Use HPLC or GC-MS to track product formation.
- Findings : Ethyl groups slow nucleophilic attack at the carboxylate due to steric bulk, with rate constants 30% lower than methyl analogs .
Data Contradiction Analysis
Q. Why do computational models and experimental data sometimes disagree on the stability of this compound conformers?
- Methodological Answer :
- Source of Error : Overlooking solvent effects or dispersion forces in DFT calculations.
- Mitigation :
Use implicit solvent models (e.g., SMD) or explicit solvent MD simulations.
Include Grimme’s D3 dispersion corrections in energy calculations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
